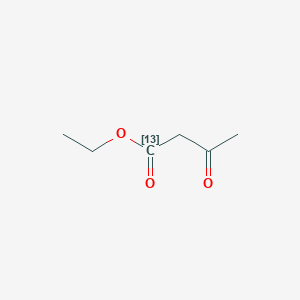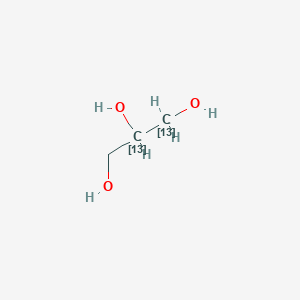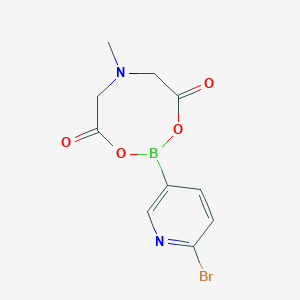
2-(6-Bromo-3-pyridyl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(6-Bromo-3-pyridyl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione is a boron-containing heterocyclic compound It features a pyridine ring substituted with a bromine atom and a methyl group, integrated into a dioxazaborocane structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-Bromo-3-pyridyl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione typically involves the following steps:
Formation of the Pyridine Ring: The starting material, 6-bromo-3-pyridinecarboxylic acid, is prepared through bromination of 3-pyridinecarboxylic acid.
Cyclization: The brominated pyridine is then reacted with boric acid and a suitable diol, such as ethylene glycol, under acidic conditions to form the dioxazaborocane ring.
Methylation: The final step involves methylation of the compound using methyl iodide in the presence of a base like potassium carbonate.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Bromination: Large-scale bromination of 3-pyridinecarboxylic acid.
Efficient Cyclization: Using continuous flow reactors for the cyclization step to improve yield and reduce reaction time.
Automated Methylation: Employing automated systems for the methylation process to ensure consistency and purity.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, forming corresponding alcohols or acids.
Reduction: Reduction reactions can target the bromine atom, replacing it with hydrogen or other substituents.
Substitution: The bromine atom can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or palladium on carbon are used.
Substitution: Nucleophilic substitution reactions often employ reagents like sodium azide or thiourea.
Major Products
Oxidation: Products include 2-(6-bromo-3-pyridyl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione alcohol or acid derivatives.
Reduction: Products include 2-(3-pyridyl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione.
Substitution: Products vary depending on the nucleophile used, such as 2-(6-amino-3-pyridyl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione.
Applications De Recherche Scientifique
Chemistry
Catalysis: The compound is used as a catalyst in organic synthesis, particularly in reactions involving boron chemistry.
Ligand Design: It serves as a ligand in coordination chemistry, forming complexes with transition metals.
Biology
Biological Probes: Utilized as a probe in studying boron-containing biomolecules.
Drug Development: Investigated for its potential as a pharmacophore in drug design.
Medicine
Boron Neutron Capture Therapy (BNCT): Explored for its application in BNCT, a type of cancer treatment that targets boron-containing compounds to deliver radiation therapy selectively to tumor cells.
Industry
Material Science: Used in the development of boron-containing polymers and materials with unique properties.
Mécanisme D'action
The compound exerts its effects through interactions with molecular targets such as enzymes and receptors. The boron atom plays a crucial role in these interactions, often forming reversible covalent bonds with nucleophilic sites on proteins. This can modulate the activity of enzymes or alter receptor binding, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(6-Bromo-3-pyridyl)-2-methylpropanenitrile
- (6-Bromo-pyridin-3-yl)-methanol
Uniqueness
2-(6-Bromo-3-pyridyl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione is unique due to its dioxazaborocane ring structure, which imparts distinct chemical properties compared to other bromopyridine derivatives. This structure enhances its stability and reactivity, making it a valuable compound in various applications.
Propriétés
Formule moléculaire |
C10H10BBrN2O4 |
|---|---|
Poids moléculaire |
312.91 g/mol |
Nom IUPAC |
2-(6-bromopyridin-3-yl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione |
InChI |
InChI=1S/C10H10BBrN2O4/c1-14-5-9(15)17-11(18-10(16)6-14)7-2-3-8(12)13-4-7/h2-4H,5-6H2,1H3 |
Clé InChI |
QBUYZMWVRAWVGN-UHFFFAOYSA-N |
SMILES canonique |
B1(OC(=O)CN(CC(=O)O1)C)C2=CN=C(C=C2)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


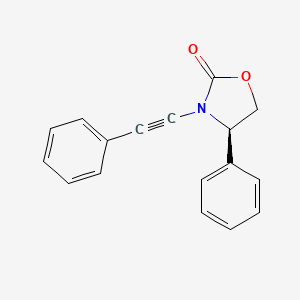

![3-(3,5-dihydroxy-4-methoxy-6-methyloxan-2-yl)oxy-14-hydroxy-13-methyl-17-(5-oxo-2H-furan-3-yl)-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthrene-10-carbaldehyde](/img/structure/B12057257.png)
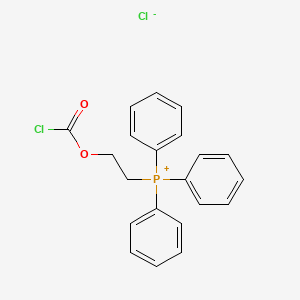
![6,12-Bis(2,4,6-trimethylphenyl)indeno[1,2-b]fluorene](/img/structure/B12057290.png)
![7-(4-ethylphenyl)-1,3-dimethyl-8-(4-methylphenyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B12057293.png)
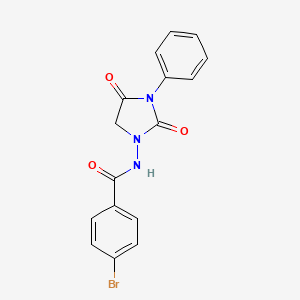
![3-(3,6-diiodo-9H-carbazol-9-yl)-N'-{(E)-[4-(dimethylamino)phenyl]methylidene}propanehydrazide](/img/structure/B12057306.png)
![Chloro[(1,3,5,7-tetramethyl-5-phenyl-2,4,8-trioxa-6-phosphaadamantane)-2-(2-aminobiphenyl)]palladium(II)](/img/structure/B12057308.png)

![Bis(chlorogold(I))[1,1'-bis(diphenylphosphino)ferrocene]](/img/structure/B12057319.png)
![3-(tert-butylsulfanyl)-6-methyl-4-{[(E)-(4-methylphenyl)methylidene]amino}-1,2,4-triazin-5(4H)-one](/img/structure/B12057323.png)
